molecular formula C14H16N2O2 B4774387 N-benzyl-3-ethyl-5-methyl-4-isoxazolecarboxamide

N-benzyl-3-ethyl-5-methyl-4-isoxazolecarboxamide

Cat. No. B4774387
M. Wt: 244.29 g/mol
InChI Key: YWCXLBNJWSMIFU-UHFFFAOYSA-N
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Description

N-benzyl-3-ethyl-5-methyl-4-isoxazolecarboxamide, also known as STX, is a compound that has been widely studied for its potential use in the treatment of various neurological disorders. It is a potent and selective blocker of voltage-gated sodium channels, which are responsible for the initiation and propagation of action potentials in neurons.

Mechanism of Action

N-benzyl-3-ethyl-5-methyl-4-isoxazolecarboxamide blocks voltage-gated sodium channels by binding to the channel's pore-forming alpha subunit. It has been shown to be a highly selective blocker of the Nav1.2, Nav1.6, and Nav1.7 subtypes of these channels, which are predominantly expressed in the central and peripheral nervous systems. By blocking these channels, N-benzyl-3-ethyl-5-methyl-4-isoxazolecarboxamide can reduce the influx of sodium ions into neurons, which in turn reduces their excitability and firing rate.
Biochemical and Physiological Effects:
N-benzyl-3-ethyl-5-methyl-4-isoxazolecarboxamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro, it has been shown to reduce the firing rate of neurons and inhibit the release of neurotransmitters such as glutamate and substance P. In vivo, it has been shown to reduce the severity and frequency of seizures in animal models of epilepsy, as well as alleviate neuropathic pain and reduce motor deficits in animal models of multiple sclerosis.

Advantages and Limitations for Lab Experiments

N-benzyl-3-ethyl-5-methyl-4-isoxazolecarboxamide has several advantages for lab experiments, including its high potency and selectivity for voltage-gated sodium channels, as well as its ability to block multiple subtypes of these channels. However, it also has some limitations, including its relatively short half-life and potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on N-benzyl-3-ethyl-5-methyl-4-isoxazolecarboxamide, including:
1. Developing more potent and selective analogs of N-benzyl-3-ethyl-5-methyl-4-isoxazolecarboxamide for use in the treatment of neurological disorders.
2. Investigating the potential use of N-benzyl-3-ethyl-5-methyl-4-isoxazolecarboxamide in the treatment of other disorders, such as chronic pain and psychiatric disorders.
3. Studying the long-term effects of N-benzyl-3-ethyl-5-methyl-4-isoxazolecarboxamide on neuronal function and plasticity.
4. Investigating the potential use of N-benzyl-3-ethyl-5-methyl-4-isoxazolecarboxamide in combination with other drugs for the treatment of neurological disorders.
5. Developing new methods for the synthesis of N-benzyl-3-ethyl-5-methyl-4-isoxazolecarboxamide and related compounds.

Scientific Research Applications

N-benzyl-3-ethyl-5-methyl-4-isoxazolecarboxamide has been extensively studied for its potential use in the treatment of various neurological disorders, including epilepsy, neuropathic pain, and multiple sclerosis. It has been shown to be a potent and selective blocker of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons. By blocking these channels, N-benzyl-3-ethyl-5-methyl-4-isoxazolecarboxamide can reduce the excitability of neurons and thereby alleviate the symptoms of these disorders.

properties

IUPAC Name

N-benzyl-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-3-12-13(10(2)18-16-12)14(17)15-9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWCXLBNJWSMIFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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